![molecular formula C21H27N5O2 B13905726 N-(2-methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide](/img/structure/B13905726.png)
N-(2-methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride is a synthetic organic compound It is characterized by its complex structure, which includes a piperidine ring, a pyrazolopyridine moiety, and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride typically involves multiple steps:
Formation of the Pyrazolopyridine Moiety: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Piperidine Ring: This step may involve nucleophilic substitution or other coupling reactions.
Introduction of the Carboxamide Group: This can be done through amide bond formation using reagents like carbodiimides or other coupling agents.
Final Hydrochloride Formation: The hydrochloride salt is typically formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, purification techniques like chromatography, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the piperidine ring.
Reduction: Reduction reactions could target the carbonyl group or other functional groups.
Substitution: Various substitution reactions could occur, especially on the aromatic ring or the piperidine moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
Catalysis: The compound could serve as a ligand or catalyst in various chemical reactions.
Material Science:
Biology and Medicine
Pharmacology: Possible use as a drug candidate or a pharmacological tool to study biological pathways.
Biochemistry: May be used in the study of enzyme interactions or as a probe in biochemical assays.
Industry
Chemical Industry: Could be used in the synthesis of other complex molecules.
Pharmaceutical Industry:
作用機序
The mechanism of action of N-(2-methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.
類似化合物との比較
Similar Compounds
- **N-(2-methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide
- **this compound acetate
Uniqueness
The uniqueness of this compound hydrochloride lies in its specific structure, which may confer unique biological or chemical properties compared to its analogs.
特性
分子式 |
C21H27N5O2 |
|---|---|
分子量 |
381.5 g/mol |
IUPAC名 |
N-(2-methylphenyl)-1-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carbonyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C21H27N5O2/c1-14-6-3-4-8-17(14)23-20(27)15-7-5-11-26(13-15)21(28)19-16-12-22-10-9-18(16)25(2)24-19/h3-4,6,8,15,22H,5,7,9-13H2,1-2H3,(H,23,27) |
InChIキー |
UNQSYWFDBNXLQR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC(=O)C2CCCN(C2)C(=O)C3=NN(C4=C3CNCC4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![O7-Tert-butyl O2-methyl 6,8-dihydro-5H-pyrido[3,4-D]pyrimidine-2,7-dicarboxylate](/img/structure/B13905650.png)
![1-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13905654.png)
![N-[6-(1-Hydroxy-1-methyl-ethyl)-1-(2-methylsulfonylethyl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B13905679.png)
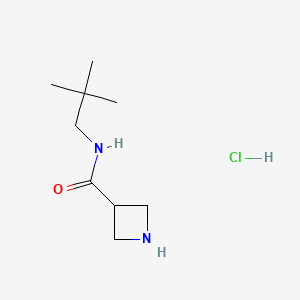
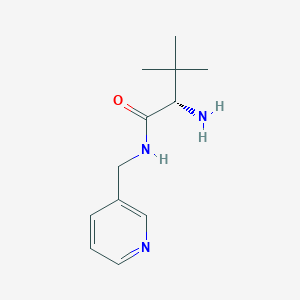
![1,1-Dimethylethyl 4-[2-(5-chloro-2-pyridinyl)-2-methyl-1,3-benzodioxol-4-yl]-1-piperidinecarboxylate](/img/structure/B13905696.png)
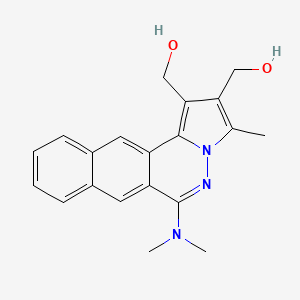
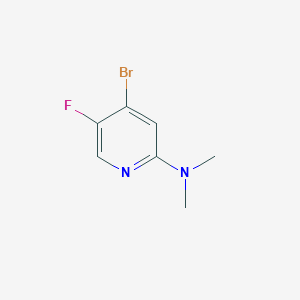
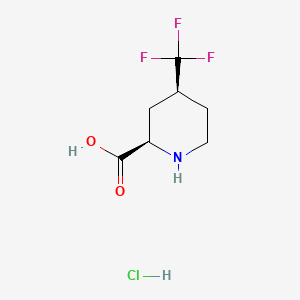
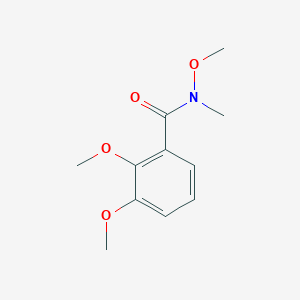
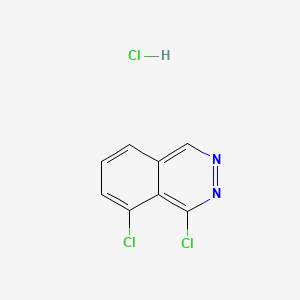
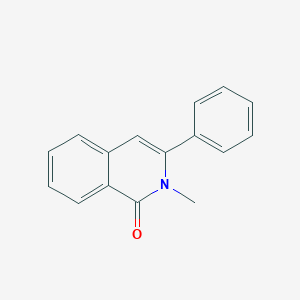
amino}propoxy)-1H-indol-1-yl]acetic acid](/img/structure/B13905745.png)
![2,4,8-Trichloro-6-methylpyrido[3,2-d]pyrimidine](/img/structure/B13905758.png)
